Tamoxifen-d3 (hydrochloride)
Description
Computational Pharmacokinetic (PK) Modeling in Preclinical Research
Computational modeling is a critical tool for understanding the complex journey of tamoxifen (B1202) and its metabolites through the body.
Development and Validation of Physiologically Based Pharmacokinetic (PBPK) Models for Tamoxifen and its Metabolites in Non-Human Systems
Physiologically based pharmacokinetic (PBPK) models are sophisticated computational frameworks that simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug within the body. These models are built using a combination of substance-specific data and physiological parameters of the species being studied. nih.gov For tamoxifen, PBPK models have been developed to understand its disposition and the formation of its key metabolites. scienceopen.com
Initial PBPK models for tamoxifen were often developed using data from non-human systems, such as rats, for which intravenous administration data—crucial for defining disposition kinetics—was available. nih.govscienceopen.com These rat models were then scaled to predict human pharmacokinetics. nih.gov The models incorporate compartments for various organs, interconnected by blood flow, and include parameters for tissue partitioning and metabolic clearance. researchgate.netresearchgate.net The development process involves creating interconnected modules for tamoxifen and its primary metabolites, including N-desmethyltamoxifen (NDM-TAM), 4-hydroxytamoxifen (B85900) (4-OH-TAM), and the highly active endoxifen (B1662132). nih.govresearchgate.net
Table 1: Key Components in Preclinical PBPK Model Development for Tamoxifen
| Model Component | Description | Rationale in Preclinical Models |
|---|---|---|
| Animal Data | PK data from species like rats following intravenous (IV) and oral administration. | Provides essential parameters for drug distribution and clearance, often more accessible than human IV data. nih.gov |
| Physiological Parameters | Organ volumes, blood flow rates, and tissue composition specific to the preclinical species. | Forms the anatomical and physiological foundation of the whole-body model. nih.gov |
| Drug-Specific Parameters | Lipophilicity, plasma protein binding, and enzyme kinetics for tamoxifen and its metabolites. | Defines how the compound interacts with the biological system. scienceopen.com |
| Model Validation | Comparison of simulated concentration-time profiles with experimental data from preclinical studies. | Ensures the model accurately predicts the compound's behavior before scaling to humans. scienceopen.comresearchgate.net |
Exploration of Compartmental Models for Tamoxifen Disposition
Alongside PBPK models, traditional compartmental models are used to describe the pharmacokinetics of tamoxifen. These models are typically less complex, representing the body as a series of one or more interconnected compartments without detailed physiological representation. researchgate.net
Systematic reviews of population pharmacokinetic (PopPK) studies show that the disposition of tamoxifen and its metabolites is most often described by a two-compartment model with first-order absorption and elimination. researchgate.net However, more complex models with four or even seven compartments have also been utilized to better capture the intricate metabolic pathways. researchgate.net These models effectively describe the linear conversion of tamoxifen to its metabolites. researchgate.net A joint parent-metabolite model, linking a two-compartment model for tamoxifen to a one-compartment model for endoxifen, has been successfully applied. nih.gov
Influence of Polymorphic Enzyme Activity (e.g., CYP2D6, CYP3A) on Metabolite Exposure in Preclinical Models
The metabolism of tamoxifen is heavily influenced by the activity of cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4/5. mdpi.com Genetic variations (polymorphisms) in the genes for these enzymes can lead to significant differences in enzyme activity, altering metabolite concentrations and potentially impacting therapeutic outcomes. researchgate.netmdpi.com
Tamoxifen is a prodrug, and its conversion to the highly potent antiestrogenic metabolite, endoxifen, is a critical activation step. mdpi.com
CYP3A4/5 is primarily responsible for the N-demethylation of tamoxifen to N-desmethyltamoxifen. nih.gov
CYP2D6 is the key enzyme that hydroxylates N-desmethyltamoxifen to form endoxifen. nih.gov It also plays a role in the direct 4-hydroxylation of tamoxifen to 4-hydroxytamoxifen. nih.gov
Preclinical and computational models are crucial for quantifying the impact of this enzymatic variability. PBPK and PopPK models are designed to incorporate the influence of different CYP2D6 and CYP3A phenotypes (e.g., poor, intermediate, and extensive metabolizers) on the pharmacokinetics of tamoxifen and its metabolites. nih.govnih.gov These models have confirmed that CYP2D6 activity is a primary factor explaining the large inter-individual variability in endoxifen concentrations. nih.gov
In Vitro Pharmacodynamic Assessments Using Tamoxifen
In vitro studies using cell lines are fundamental for elucidating the mechanisms of tamoxifen's anticancer effects at the cellular level.
Analysis of Cellular Growth Inhibition and Apoptosis Induction in Cell Lines
Tamoxifen's primary pharmacodynamic effect is the inhibition of estrogen-dependent cell proliferation. This has been extensively studied in estrogen receptor-positive (ER-positive) breast cancer cell lines, such as MCF-7 and ZR-75-1. researchgate.net Studies show that tamoxifen inhibits cell growth and can induce apoptosis (programmed cell death). drugbank.com
The cytotoxic effects of tamoxifen are dose-dependent. For instance, in MCF-7 cells, tamoxifen treatment leads to a significant reduction in cell viability and can arrest the cell cycle, typically in the G0/G1 phase. nih.govexcli.de The induction of apoptosis by tamoxifen has been linked to several mechanisms, including the activation of caspase enzymes (like caspase-9) and the inhibition of protein kinase C, which disrupts DNA synthesis. drugbank.comoaepublish.com
Table 2: Summary of In Vitro Effects of Tamoxifen on Breast Cancer Cell Lines
| Cell Line | Effect | Mechanism |
|---|---|---|
| MCF-7 | Inhibition of cell proliferation, cell cycle arrest at G0/G1. nih.govexcli.de | Competitive antagonism of the estrogen receptor, preventing estrogen-stimulated growth. |
| MCF-7 | Induction of apoptosis. drugbank.comoaepublish.com | Increased caspase-9 activity, increased cytochrome c levels, inhibition of protein kinase C. drugbank.comoaepublish.com |
| ZR-75-1 | Growth inhibition. researchgate.net | Antiproliferative action, which can be augmented by combination with other agents like Vitamin D3 analogs. researchgate.net |
Modulation of Estrogen Receptor Signaling Pathways by Deuterated Tamoxifen Metabolites
The biological actions of tamoxifen and its active metabolites, 4-hydroxytamoxifen and endoxifen, are mediated through the estrogen receptor. These compounds are classified as Selective Estrogen Receptor Modulators (SERMs) because their effects can be either antagonistic or agonistic depending on the target tissue. nih.gov
In breast tissue, tamoxifen acts as an ER antagonist. It binds to the estrogen receptor, competing with estrogen. This binding induces a conformational change in the receptor that prevents it from effectively initiating the transcription of estrogen-responsive genes that drive cell proliferation. youtube.com This blockade of ER signaling is the cornerstone of its therapeutic effect in ER-positive breast cancer. nih.gov While tamoxifen itself has a modest affinity for the ER, its active metabolites, 4-hydroxytamoxifen and particularly endoxifen, have a much higher affinity (up to 100-fold greater) and are more potent antagonists of ER-mediated transcription. mdpi.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H30ClNO |
|---|---|
Molecular Weight |
411.0 g/mol |
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methyl-N-(trideuteriomethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C26H29NO.ClH/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;/h5-18H,4,19-20H2,1-3H3;1H/b26-25-;/i2D3; |
InChI Key |
FTDBIGNROSSDTJ-AIAJTZNMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCOC1=CC=C(C=C1)/C(=C(/CC)\C2=CC=CC=C2)/C3=CC=CC=C3.Cl |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Synthetic Strategies and Analytical Characterization of Tamoxifen D3 Hydrochloride
Methodological Approaches for the Synthesis of Deuterated Tamoxifen (B1202) Analogs
The synthesis of deuterated analogs of tamoxifen, such as Tamoxifen-d3 (hydrochloride), is essential for their use as internal standards in bioanalytical studies. The primary objective is to introduce deuterium (B1214612) atoms into a metabolically stable position within the molecule.
A prevalent method involves the deuteration of the N,N-dimethylamino group. This is typically achieved through the N,N-dimethylation of a desmethyltamoxifen precursor using a deuterated methylating agent like deuterated methyl iodide (CD3I). This approach ensures specific labeling at the N-methyl groups, which are less susceptible to metabolic cleavage.
Another strategy targets the ethyl side chain. This can be accomplished by employing a deuterated ethylating reagent during the synthesis of a key intermediate. For instance, reacting a precursor ketone with deuterated ethyl magnesium bromide (CH3CD2MgBr) introduces two deuterium atoms into the ethyl group. nih.gov
Deuteration of the aromatic rings presents a more complex challenge. Methods for this include acid-catalyzed hydrogen-deuterium exchange using a deuterated solvent such as D2O, or utilizing deuterated starting materials in the construction of the tamoxifen core structure. nih.gov The choice of the synthetic pathway is influenced by the desired location and number of deuterium atoms, as well as the availability and cost of deuterated precursors.
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment of Tamoxifen-d3 (hydrochloride)
A combination of sophisticated analytical techniques is employed to confirm the chemical structure, pinpoint the location of deuterium incorporation, and evaluate the purity of Tamoxifen-d3 (hydrochloride).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Isotope Localization and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for verifying the exact position of deuterium atoms in the tamoxifen molecule. In the ¹H NMR spectrum of Tamoxifen-d3, a reduction or absence of the signal corresponding to the N(CH₃)₂ protons confirms successful deuteration. For more direct evidence, ²H (deuterium) NMR can be utilized to detect the deuterium nuclei, providing unambiguous localization. Additionally, ¹³C NMR is informative, as carbon atoms bonded to deuterium exhibit a characteristic triplet splitting pattern and a shift in resonance frequency. rsc.orgrsc.org
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Verification
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the isotopic purity of Tamoxifen-d3 (hydrochloride). nih.govresearchgate.net This technique accurately measures the molecular weight and isotopic distribution of the deuterated compound. By comparing the mass spectrum of Tamoxifen-d3 with its non-deuterated counterpart, the number of incorporated deuterium atoms is confirmed. HRMS can distinguish between the desired deuterated product and any residual non-deuterated or partially deuterated species. nih.govresearchgate.net The relative intensities of the isotopic peaks are used to calculate the isotopic enrichment, which quantifies the percentage of the deuterated compound. rsc.orgrsc.org
Chromatographic Separations in Deuterated Compound Analysis
Chromatographic techniques are vital for assessing the chemical purity of Tamoxifen-d3 (hydrochloride). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the deuterated compound from any impurities, such as unreacted starting materials or synthesis byproducts. nih.gov
When coupled with a mass spectrometer (LC-MS or GC-MS), these methods provide both qualitative and quantitative data on sample purity. While deuterated and non-deuterated compounds have very similar chemical properties, they can sometimes be separated chromatographically due to the kinetic isotope effect. nih.govnih.gov Generally, deuterated compounds may elute slightly earlier than their non-deuterated analogs. nih.govchromforum.org The chemical purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Application of Tamoxifen-d3 (hydrochloride) as an Internal Standard in Bioanalytical Methodologies
Tamoxifen-d3 (hydrochloride) is extensively used as an internal standard for the quantification of tamoxifen and its metabolites in biological samples like plasma and serum. biopharmaservices.comnih.gov The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry. biopharmaservices.com
In this method, a known quantity of Tamoxifen-d3 is added to the biological sample at the beginning of the sample preparation process. Since the deuterated standard is chemically identical to the analyte (tamoxifen), it experiences the same variations during extraction, handling, and analysis. Any loss of the analyte during these procedures is mirrored by a proportional loss of the internal standard. biopharmaservices.com
During LC-MS/MS analysis, the analyte and the internal standard are separated chromatographically and detected by the mass spectrometer. The instrument is set to monitor specific mass transitions for both compounds, which are easily distinguishable due to their mass difference. nih.govnih.govresearchgate.net The concentration of the analyte in the original sample is then accurately calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. nih.gov This method effectively corrects for matrix effects and variations in extraction recovery, ensuring high precision and accuracy in quantification. biopharmaservices.com
Mechanistic Investigations into Tamoxifen Metabolism Using Deuterated Analogs
In Vitro Systems for Elucidating Metabolic Pathways of Tamoxifen (B1202) and its Deuterated Variants
In vitro systems, including liver microsomes and specific cell lines, are indispensable for dissecting the metabolic fate of tamoxifen and its deuterated forms. These controlled environments allow for the detailed study of specific enzymatic processes without the complexities of a whole-organism system.
Enzymatic Reaction Kinetics and Deuterium (B1214612) Kinetic Isotope Effects in Microsomal Systems
The substitution of hydrogen with deuterium at a site of enzymatic attack can significantly slow down the reaction rate. This phenomenon, known as the deuterium kinetic isotope effect (KIE), occurs because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. nih.gov A significant KIE provides strong evidence that C-H bond cleavage is a rate-determining step in the metabolic pathway. nih.gov
The metabolism of tamoxifen is extensively carried out by the cytochrome P450 (CYP) enzyme system, with CYP2D6 and CYP3A4/5 playing the most prominent roles. clinpgx.orgnih.gov These enzymes catalyze critical activation steps, converting the prodrug tamoxifen into its more potent antiestrogenic metabolites, 4-hydroxytamoxifen (B85900) and endoxifen (B1662132). clinpgx.orgnih.gov
CYP3A4/5: Primarily responsible for the N-demethylation of tamoxifen to N-desmethyltamoxifen, which accounts for the majority (approximately 92%) of tamoxifen's initial metabolism. clinpgx.org
CYP2D6: Plays a crucial role in the 4-hydroxylation of tamoxifen to form 4-hydroxytamoxifen and, more importantly, the hydroxylation of N-desmethyltamoxifen to form the key active metabolite, endoxifen. clinpgx.orgnih.govnih.gov
The use of deuterated analogs like Tamoxifen-d3, where deuterium atoms replace hydrogens on the N-methyl groups, can probe the kinetics of N-demethylation. A KIE in this position would indicate that the cleavage of the C-H bond on the methyl group is a rate-limiting step for CYP3A4/5-mediated metabolism. Studies on other deuterated drugs have shown that such isotopic substitution can decrease the rate of metabolism, potentially increasing the plasma half-life of the parent drug. nih.gov
Key CYP Enzymes in Tamoxifen Metabolism
| Enzyme | Primary Metabolic Pathway | Key Metabolite(s) Formed | Approximate Contribution |
|---|---|---|---|
| CYP3A4/5 | N-demethylation | N-desmethyltamoxifen | ~92% of initial metabolism clinpgx.org |
| CYP2D6 | 4-hydroxylation | 4-hydroxytamoxifen, Endoxifen | ~7% of initial metabolism but critical for activation clinpgx.org |
Besides CYP-mediated metabolism, tamoxifen can also be N-oxygenated by flavin-containing monooxygenases (FMOs), particularly FMO1 and FMO3, to form tamoxifen-N-oxide. nih.govnih.gov This pathway is generally considered a detoxification route, as the N-oxide product is more water-soluble and typically less pharmacologically active. nih.gov Interestingly, in vitro studies have demonstrated that tamoxifen-N-oxide can be reduced back to tamoxifen by several CYP enzymes (including CYP1A1, CYP2A6, and CYP3A4) and hemoglobin, suggesting a potential for metabolic interconversion. clinpgx.orgnih.gov Deuteration of the N-methyl groups in Tamoxifen-d3 could potentially influence the kinetics of FMO-catalyzed N-oxidation, although this pathway is less studied in the context of isotopic effects compared to CYP-mediated reactions.
Phase II conjugation reactions, including glucuronidation and sulfation, are major pathways for the detoxification and elimination of tamoxifen and its hydroxylated metabolites. clinpgx.org
Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs). The hepatic enzyme UGT1A4 is primarily responsible for N-glucuronidation of tamoxifen and 4-hydroxytamoxifen, forming a quaternary ammonium-linked glucuronide. nih.govd-nb.infodoi.org O-glucuronidation of the active metabolites, 4-hydroxytamoxifen and endoxifen, is carried out by several UGTs, with UGT2B7, UGT1A8, and UGT1A10 showing significant activity. doi.orgnih.gov
Sulfation: This reaction is mainly accomplished by the sulfotransferase enzyme SULT1A1. clinpgx.org Endoxifen, 4-hydroxytamoxifen, and N-desmethyltamoxifen can all serve as substrates for sulfation. uiowa.edu
Because Tamoxifen-d3 is deuterated at the N-methyl position, it is unlikely to have a direct, primary KIE on the O-glucuronidation or O-sulfation of its hydroxylated metabolites. However, it could potentially influence the rate of direct N-glucuronidation of the parent compound by UGT1A4.
Major UGT Isozymes in Tamoxifen Metabolite Glucuronidation
| Metabolite | Type of Glucuronidation | Key UGT Isozymes |
|---|---|---|
| Tamoxifen, 4-Hydroxytamoxifen | N-glucuronidation | UGT1A4 nih.govd-nb.infodoi.org |
| trans-4-Hydroxytamoxifen | O-glucuronidation | UGT2B7, UGT1A8, UGT1A10 doi.orgnih.gov |
| trans-Endoxifen | O-glucuronidation | UGT1A10, UGT1A8, UGT2B7 doi.orgnih.gov |
Metabolic Switching Phenomena Induced by Deuteration
A key application of deuterated analogs is to induce "metabolic switching." When a primary metabolic pathway is slowed due to a significant KIE, the metabolism of the drug can be shunted towards alternative, secondary pathways that are not affected by the isotopic substitution. plos.org
Identification and Quantification of Deuterated Tamoxifen Metabolites in Cell Culture Models (e.g., MCF-7, CAL-18 B)
Cell culture models, particularly the estrogen receptor-positive (ER+) breast cancer cell line MCF-7, are widely used to study the effects of tamoxifen and its metabolites. nih.gov While some studies suggest that MCF-7 cells themselves exhibit limited metabolism of tamoxifen, they are crucial for evaluating the biological activity of specific metabolites. nih.gov
Deuterated compounds like Tamoxifen-d3 are essential tools in these studies, primarily as internal standards for analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net By adding a known quantity of the stable isotope-labeled standard to a cell extract or culture medium, researchers can accurately and precisely quantify the concentrations of the non-deuterated parent drug and its various metabolites. researchgate.netnih.gov This methodology allows for the reliable measurement of key metabolites formed, such as:
N-desmethyltamoxifen
4-hydroxytamoxifen
Endoxifen (4-hydroxy-N-desmethyltamoxifen)
Tamoxifen-N-oxide
This accurate quantification in cell culture systems is vital for correlating specific metabolite concentrations with downstream biological effects, such as cell proliferation, gene expression changes, and the development of drug resistance. nih.gov
Preclinical In Vivo Models for Assessing Deuterium Impact on Metabolic Fate
Preclinical in vivo models are fundamental in understanding the metabolic fate of drug candidates. For deuterated analogs of tamoxifen, these models, primarily involving rodents, have been instrumental in evaluating how the substitution of hydrogen with deuterium atoms alters the drug's disposition, genotoxicity, and interactions with other therapeutic agents.
Disposition of Deuterated Tamoxifen in Non-Human Mammalian Species (e.g., rat, mouse)
Studies in non-human mammalian species, particularly rats and mice, have been crucial for elucidating the disposition of tamoxifen and its deuterated analogs. Following administration in rats, tamoxifen and its metabolites are extensively distributed into peripheral tissues, with concentrations in most tissues being 8- to 70-fold higher than in serum. bevital.no The highest levels are typically observed in the lung and liver, with significant amounts also found in the kidney and fat. bevital.no
The introduction of deuterium into the tamoxifen molecule, specifically at the α-position of the ethyl group ([D5-ethyl]tamoxifen), significantly alters its metabolic profile. The primary rationale for this isotopic substitution is to slow down the rate of metabolism at that specific carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. nih.gov In vitro studies using rat liver microsomes demonstrated that the rate of α-hydroxylation, a key metabolic step, was 2- to 3-fold slower for the deuterated analog compared to the non-deuterated parent drug. oup.com This metabolic shift is critical because α-hydroxylation is a primary step in the pathway leading to the formation of genotoxic metabolites. nih.gov
While direct comparative in vivo disposition studies detailing the tissue distribution of deuterated versus non-deuterated tamoxifen are specific, the principle of altered metabolism implies a change in the systemic exposure and metabolite profile. For instance, slowing a major metabolic pathway can lead to a higher area under the curve (AUC) for the parent drug, as has been observed with other deuterated compounds in mice, rats, and dogs. nih.gov In rats treated with tamoxifen, the concentrations of the parent drug and its metabolites fluctuate in most tissues during a dosing interval, except in fat and testicular tissues where levels remain relatively stable. bevital.no It is plausible that deuteration would alter these fluctuations by reducing the rate of formation of certain metabolites.
| Tissue | Relative Concentration Compared to Serum | Key Metabolites Detected |
|---|---|---|
| Lung | High (8- to 70-fold higher) | N-desmethyltamoxifen, 4-hydroxytamoxifen, 4-hydroxy-N-desmethyltamoxifen |
| Liver | High (8- to 70-fold higher) | N-desmethyltamoxifen, 4-hydroxytamoxifen, 4-hydroxy-N-desmethyltamoxifen |
| Kidney | Substantial | N-desmethyltamoxifen, 4-hydroxytamoxifen, 4-hydroxy-N-desmethyltamoxifen |
| Fat | Substantial | Primarily Tamoxifen, small amounts of metabolites |
Investigation of Drug-Drug Interactions Affecting Deuterated Tamoxifen Metabolism
Tamoxifen has a complex pharmacokinetic profile involving numerous drug-metabolizing enzymes and transporters, making it susceptible to drug-drug interactions (DDIs). researchgate.netnih.gov The bioactivation of tamoxifen to its key active metabolite, endoxifen, is primarily catalyzed by the cytochrome P450 enzyme CYP2D6, with contributions from other enzymes like CYP3A4. researchgate.netnih.govresearchgate.net Consequently, drugs that inhibit or induce these enzymes can significantly alter tamoxifen's efficacy.
While specific DDI studies on deuterated tamoxifen are not extensively reported, the principles of metabolic pathways remain relevant. Since deuteration of tamoxifen-d3 is designed to slow one specific metabolic pathway (α-hydroxylation, related to genotoxicity), the relative importance of other pathways, including those producing active metabolites, may be enhanced. Therefore, interactions with drugs affecting CYP2D6 and CYP3A4 would still be a critical consideration.
Drugs that are strong or moderate inhibitors of CYP2D6 are generally expected to reduce the conversion of tamoxifen to endoxifen. researchgate.net Concomitant use of such inhibitors has been associated with an increased risk of breast cancer recurrence in some studies. nih.gov
| Drug Class | Examples | Primary Mechanism of Interaction |
|---|---|---|
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Paroxetine, Fluoxetine, Sertraline | Inhibition of CYP2D6 verywellhealth.com |
| Antidepressants | Bupropion | Inhibition of CYP2D6 verywellhealth.com |
| Antipsychotics | Chlorpromazine, Risperidone, Haloperidol | Inhibition of CYP2D6 verywellhealth.com |
| Cardiac Medications | Quinidine, Ticlopidine | Inhibition of CYP2D6 verywellhealth.com |
| Enzyme Inducers | Rifampin, St. John's Wort | Induction of various CYPs (e.g., CYP3A4) and transporters, potentially lowering tamoxifen/endoxifen levels researchgate.netverywellhealth.comebsco.com |
Enzyme inducers, such as rifampin, can also substantially alter the disposition of endoxifen, potentially reducing tamoxifen's efficacy. researchgate.net The metabolism of deuterated tamoxifen would likely be similarly affected by these agents. Therefore, a thorough evaluation of concomitant medications would be necessary in any preclinical or clinical investigation of deuterated tamoxifen to avoid interactions that could compromise the formation of its therapeutically active metabolites.
Pharmacokinetic and Pharmacodynamic Modeling with Tamoxifen D3 Hydrochloride
In Vitro Pharmacodynamic Assessments Using Tamoxifen-d3 (hydrochloride)
Investigation of Molecular Chaperone Activity Modulation (e.g., Hsp90)
The use of isotopically labeled compounds such as Tamoxifen-d3 (hydrochloride) is instrumental in pharmacokinetic and pharmacodynamic studies, allowing researchers to trace and quantify the compound and its metabolites. One area of investigation is its effect on molecular chaperones, particularly Heat shock protein 90 (Hsp90). Hsp90 is a critical chaperone protein that assists in the folding, stabilization, and activity of numerous "client" proteins, many of which are involved in signal transduction and cell cycle regulation.
Research has unexpectedly revealed that tamoxifen (B1202) and its primary active metabolite, 4-hydroxytamoxifen (B85900) (4-OHT), function as activators of Hsp90's ATPase activity. nih.govnih.gov This finding was surprising because most drugs that target Hsp90 are inhibitors of its ATPase function. nih.govplos.org Virtual screening methods first identified 4-OHT as a potential ligand for the ATP-binding pocket in the N-terminal domain of Hsp90. nih.govplos.org Subsequent experimental assays confirmed that both tamoxifen and 4-OHT enhance this enzymatic activity. nih.govnih.gov This positions tamoxifen and its derivatives as the first members of a new pharmacological class of Hsp90 activators. nih.govplos.org The mechanism involves the binding of the drug to the nucleotide-binding pocket, which induces a conformational change that promotes ATP hydrolysis. plos.org The use of a deuterated analog like Tamoxifen-d3 in such studies helps in differentiating the administered drug from its endogenous or pre-existing non-labeled counterparts, ensuring precise measurement in metabolic and binding assays.
Table 1: Research Findings on Tamoxifen and Hsp90 Modulation
| Finding | Method | Significance | Reference |
|---|---|---|---|
| Identification of 4-hydroxytamoxifen as a putative Hsp90 ligand. | Virtual Screening / Docking | Showed potential interaction with the Hsp90 N-terminal ATP-binding domain. | nih.govplos.org |
| Tamoxifen and 4-OHT enhance Hsp90 ATPase activity. | In vitro ATPase assays | Established a new pharmacological class of Hsp90 activators, contrasting with known inhibitors. | nih.govnih.gov |
Studies on Antiviral Efficacy against Specific Pathogens (e.g., EBOV, MARV)
Beyond its well-known applications, tamoxifen has been investigated for its antiviral properties. Deuterated forms of the drug are valuable in these preclinical studies for their utility in pharmacokinetic analyses, ensuring that observed antiviral effects can be accurately correlated with drug exposure. Research has demonstrated that tamoxifen exhibits inhibitory activity against highly pathogenic viruses, including Ebola virus (EBOV) and Marburg virus (MARV). medchemexpress.com
Studies have shown that tamoxifen and other selective estrogen receptor modulators (SERMs) can block the entry of these viruses into host cells. nih.govfrontiersin.org The antiviral mechanism is not believed to be mediated by the estrogen receptor, suggesting an "off-target" effect. nih.govresearchgate.net For EBOV, tamoxifen has been identified as an inhibitor of the viral glycoprotein (B1211001) (GP), which is essential for the virus to enter host cells. frontiersin.org In vitro studies have quantified the potency of this inhibition. medchemexpress.com Furthermore, research into tamoxifen analogs aims to enhance this antiviral efficacy, with newer compounds showing improved binding affinity to the EBOV glycoprotein and potent inhibition of viral entry. frontiersin.org
Table 2: Antiviral Efficacy of Tamoxifen against Filoviruses
| Pathogen | Finding | Method | IC₅₀ / EC₅₀ | Reference |
|---|---|---|---|---|
| Ebola Virus (EBOV) Zaire | Potent inhibition of infectious virus. | In vitro infection assay | 0.1 µM | medchemexpress.com |
| Marburg Virus (MARV) | Inhibition of infectious virus. | In vitro infection assay | 1.8 µM | medchemexpress.com |
| Ebola Virus (EBOV) | Inhibition of viral entry. | VSV-EBOV-GP based entry assay | 0.19 µM | frontiersin.org |
Exploration of Gene Regulation Mechanisms (e.g., CreER(T2) transgenic mouse systems)
Tamoxifen-d3 (hydrochloride) is a crucial tool for studies in genetics and developmental biology that utilize conditional gene editing systems. Specifically, it is the standard inducing agent in CreER(T2) transgenic mouse models. nih.govnih.gov This system allows for precise temporal and spatial control over gene expression. The CreER(T2) fusion protein consists of Cre recombinase fused to a mutated form of the human estrogen receptor (ER) ligand-binding domain. This fusion protein remains inactive in the cytoplasm.
Upon administration, tamoxifen (or its active metabolite 4-hydroxytamoxifen) binds to the ER domain, causing a conformational change that allows the CreER(T2) protein to translocate into the nucleus. taconic.com Inside the nucleus, Cre recombinase recognizes specific DNA sequences called loxP sites and excises the DNA flanked by them, thereby activating or inactivating a target gene. taconic.com The use of tamoxifen provides researchers with the ability to trigger gene modification at specific developmental stages or in specific tissues, which is essential for studying gene function without causing embryonic lethality. nih.govnih.gov For instance, the Tfap2b-CreER(T2) mouse line has been used to trace the lineage of neural crest cells by inducing Cre activity with tamoxifen at different embryonic days. nih.govnih.govresearchgate.net
Table 3: Application of Tamoxifen in CreER(T2) Mouse Models
| Mouse Model | Purpose | Role of Tamoxifen | Key Finding | Reference |
|---|---|---|---|---|
| Tfap2b-CreER(T2) | Lineage tracing of Tfap2b-expressing cells. | Induces Cre activity at specific embryonic stages (e.g., E8.5, E10.5). | Revealed the contribution of Tfap2b+ progenitors to craniofacial structures and limbs. | nih.govnih.gov |
| General CreER(T2) | Ubiquitous or tissue-specific gene knockout. | Administered to induce Cre-mediated recombination of loxP-flanked (floxed) alleles. | Provides tight, inducible control of gene deletion, though efficiency can vary by organ. | taconic.com |
Discovery of Protein Targets and Proteomic Profiling in Biological Systems Using Deuterated Tamoxifen
The identification of all cellular targets of a drug is critical for understanding its full therapeutic potential and off-target effects. Deuterated tamoxifen is an invaluable tool in proteomics, a field dedicated to the large-scale study of proteins. The heavier isotopes in Tamoxifen-d3 allow it to be distinguished from its non-deuterated form in mass spectrometry-based analyses, facilitating the identification of direct binding partners and proteins affected by the drug.
Techniques such as the Stability of Proteins from Rates of Oxidation (SPROX) have been used to probe for changes in protein stability across the proteome upon drug binding. nih.govduke.edu In studies using MCF-7 breast cancer cells, SPROX, in combination with quantitative proteomics methods like SILAC and iTRAQ, identified hundreds of potential protein targets for tamoxifen and its metabolite, N-desmethyl tamoxifen. nih.govduke.edu These "hits" are proteins that show a significant change in their structural stability in the presence of the drug. Among the high-confidence hits, Y-box binding protein 1 (YBX1) was validated as a direct binding target of tamoxifen. nih.govduke.edu Other proteomic studies have focused on identifying protein expression signatures associated with tamoxifen resistance, revealing hundreds of proteins that are up- or down-regulated. nih.gov Such comprehensive profiling helps to build a more complete picture of the drug's mechanism of action.
Table 4: Selected Protein Targets of Tamoxifen Identified Through Proteomic Profiling
| Protein Target | Method of Identification | Biological Context | Significance | Reference |
|---|---|---|---|---|
| Y-box binding protein 1 (YBX1) | SPROX, Pulse Proteolysis | MCF-7 breast cancer cells | Validated as a direct, high-confidence binding target of tamoxifen beyond the estrogen receptor. | nih.govduke.edu |
| Multiple (163 hits for Tamoxifen) | SPROX with SILAC/iTRAQ | MCF-7 breast cancer cells | Revealed a wide range of potential off-target interactions, many linked to breast cancer. | nih.gov |
| S100P | Quantitative Proteomics (gel-free) | Tamoxifen-resistant MCF-7 cells | Identified as a key upregulated protein involved in conferring tamoxifen resistance and enhanced cell motility. | nih.gov |
Neurobiological Effects of Deuterated Tamoxifen in Preclinical Models (e.g., BDNF expression)
The use of deuterated tamoxifen in preclinical animal models allows for precise measurement of drug concentrations in the central nervous system, helping to correlate specific neurobiological changes with drug exposure. While effective in cancer therapy, tamoxifen is known to cross the blood-brain barrier and has been associated with cognitive side effects. nih.govfrontiersin.org Preclinical studies have investigated the molecular basis for these effects.
A significant finding is the impact of long-term tamoxifen administration on Brain-Derived Neurotrophic Factor (BDNF), a protein crucial for neuronal survival, growth, and synaptic plasticity. nih.govresearchgate.net Studies in female rats have shown that chronic oral tamoxifen treatment leads to a significant decrease in BDNF expression in several subregions of the hippocampus, a brain area vital for learning and memory. nih.govresearchgate.net Further research in mice using RNA sequencing of the hippocampus revealed that tamoxifen treatment reduces the expression of gene pathways associated with microtubule function, synapse regulation, and neurogenesis. frontiersin.org Other studies have shown that tamoxifen can induce neuronal atrophy and reduce synaptic connectivity in hypothalamic neurons. nih.gov These findings suggest that tamoxifen's effects on neurotrophic factors and synaptic plasticity may underlie the cognitive and affective changes reported by some patients.
Table 5: Neurobiological Effects of Tamoxifen in Preclinical Models
| Effect | Brain Region | Animal Model | Method | Significance | Reference |
|---|---|---|---|---|---|
| Decreased BDNF expression | Hippocampus (DG, CA1, CA3) | Female Long-Evans Rats | Immunohistochemistry | Suggests a mechanism for cognitive side effects by reducing a key neurotrophic factor. | nih.govresearchgate.net |
| Reduced gene pathways for neurogenesis & synapse regulation | Hippocampus | C57/BL6 Mice | RNA Sequencing | Shows tamoxifen alters gene expression related to neuronal connectivity and plasticity. | frontiersin.org |
| Neuronal atrophy and reduced synaptic connectivity | Hypothalamic ventromedial nucleus (VMNvl) | Female Rats | Stereology, Biochemistry | Indicates tamoxifen can induce structural changes in neuronal networks. | nih.gov |
Advanced Bioanalytical Methodologies for Deuterated Tamoxifen and Its Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Quantitative Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) has become a cornerstone for bioanalysis due to its high specificity, sensitivity, and speed. nih.govnih.gov This is particularly true for the analysis of tamoxifen (B1202) and its metabolites, where LC-MS/MS methods are often considered the reference standard. nih.govresearchgate.net
The development of robust LC-MS/MS methods is essential for the accurate quantification of deuterated tamoxifen and its metabolites, which may be present at very low concentrations in biological samples. nih.gov These methods are designed to be highly specific and sensitive, often capable of detecting analytes in the sub-pg/mL range. nih.gov The use of a deuterated internal standard, such as Tamoxifen-d5, is a common practice to ensure accuracy and precision in quantification by correcting for matrix effects and variability during sample preparation and injection. nih.govcaymanchem.com Although the specific use of Tamoxifen-d3 as an internal standard is not as commonly documented, the principles remain the same.
Ultra-high performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) further enhances the speed and resolution of analysis. nih.govnih.gov A typical UPLC-MS/MS method for tamoxifen and its metabolites involves a simple protein precipitation step for sample preparation, followed by separation on a C18 analytical column. nih.gov The total run time for such an analysis can be as short as 4.5 minutes. nih.gov Mass spectrometry is typically performed in the positive ion electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) for quantification. nih.govnih.gov
A key aspect of method development is the optimization of chromatographic conditions to separate the analytes from endogenous interferences and from each other, including isomers like the E/Z-isomers of endoxifen (B1662132). sci-hub.se The careful selection of precursor and product ions in MRM mode provides the high selectivity required for complex biological matrices. mdpi.com
Bioanalytical method validation is a critical process to ensure the reliability and reproducibility of the data generated from research samples. europa.eu A full validation process should be conducted for any new analytical method or when a method is transferred from the literature. europa.euresearchgate.net This process assesses several key parameters as outlined by international guidelines. europa.euhealthinformaticsjournal.comscitechnol.com
Key validation parameters include:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net
Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte. For tamoxifen and its metabolites, linearity is often established over a wide range to cover expected concentrations in research samples. nih.govnih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.govnih.gov For a method to be considered reliable, the inter- and intra-assay accuracies should be within 85-115%. nih.gov The coefficient of variation (CV) for precision should not exceed 15%, except for the lower limit of quantification (LLOQ), where it should not exceed 20%. europa.eu
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govresearchgate.net Highly sensitive methods can achieve LLOQs in the picomolar range for tamoxifen metabolites. nih.gov
Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. nih.gov
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. healthinformaticsjournal.comhealthinformaticsjournal.com
The following table summarizes typical validation parameters for LC-MS/MS methods used for the analysis of tamoxifen and its metabolites, which would be applicable to their deuterated analogs.
| Parameter | Typical Acceptance Criteria | Reference |
| Linearity (R²) | ≥ 0.99 | healthinformaticsjournal.com |
| Accuracy | 85-115% of nominal concentration | nih.gov |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | europa.eu |
| Recovery | Consistent and reproducible | nih.gov |
| LOD/LLOQ | Sufficiently low for intended application | nih.gov |
Application of High-Performance Liquid Chromatography (HPLC) with Fluorescence and UV Detection for Deuterated Analogs
HPLC with fluorescence detection often requires a post-column irradiation step to convert tamoxifen and its metabolites into highly fluorescent phenanthrene (B1679779) derivatives. nih.gov This photochemical conversion significantly enhances the sensitivity of the method. researchgate.net Detection is then carried out at specific excitation and emission wavelengths. nih.gov
HPLC with UV detection is another common approach. scitechnol.comresearchgate.net The selection of the detection wavelength is critical and is typically set at the maximum absorption of the analyte, which for tamoxifen is in the range of 240-280 nm. scitechnol.com The optimization of the mobile phase composition and flow rate is crucial for achieving good separation and reasonable analysis times. scitechnol.comoup.com
The table below provides a comparison of different detection methods used with HPLC for tamoxifen analysis.
| Detection Method | Principle | Advantages | Disadvantages | Reference |
| Fluorescence | Post-column UV irradiation to form fluorescent derivatives | High sensitivity | Requires additional photochemical reactor, can be time-consuming | nih.govresearchgate.net |
| UV | Measures absorbance of UV light by the analyte | Simple, robust, widely available | Lower sensitivity compared to fluorescence and MS | scitechnol.comresearchgate.net |
| Mass Spectrometry | Measures mass-to-charge ratio of ionized analytes | Highest sensitivity and selectivity | Expensive equipment, requires specialized expertise | nih.govnih.gov |
The validation of HPLC-UV/fluorescence methods follows the same principles as for LC-MS/MS, ensuring linearity, accuracy, precision, and robustness. researchgate.nethealthinformaticsjournal.com For deuterated analogs like Tamoxifen-d3, these methods would be applicable, although the primary utility of deuteration is most realized in mass spectrometric detection where it serves as an ideal internal standard.
Integration of Isotopic Labeling with Advanced Proteomics for Drug-Protein Interaction Studies (e.g., SILAC-SPROX, iTRAQ-SPROX)
Understanding the interaction of drugs with proteins is fundamental to elucidating their mechanisms of action and identifying potential off-target effects. Advanced proteomic techniques that integrate isotopic labeling can provide a global view of these interactions within a complex biological system. nih.gov
Two such powerful techniques are Stable Isotope Labeling with Amino acids in Cell culture (SILAC) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ), often combined with Stability of Proteins from Rates of Oxidation (SPROX). nih.gov These methods, termed SILAC-SPROX and iTRAQ-SPROX, are used to detect and quantify protein-ligand interactions on a proteome-wide scale. nih.govresearchgate.net
In a typical SILAC-SPROX experiment, cells are cultured in media containing either normal ("light") or heavy-isotope-labeled ("heavy") amino acids (e.g., 13C- and 15N-labeled lysine (B10760008) and arginine). ebi.ac.uk The "heavy"-labeled cells can be treated with a drug, such as tamoxifen, while the "light"-labeled cells serve as a control. ebi.ac.uk By combining the lysates and analyzing them with mass spectrometry, changes in protein stability due to drug binding can be quantified. nih.govacs.org
The iTRAQ-SPROX approach involves labeling peptides from different experimental conditions (e.g., with and without drug) with isobaric mass tags. nih.gov Upon fragmentation in the mass spectrometer, these tags generate unique reporter ions, allowing for the relative quantification of the peptides and, by extension, the proteins from which they originated. nih.gov
These methodologies have been successfully used to identify novel protein targets of tamoxifen and its metabolite, N-desmethyl tamoxifen (NDT), in breast cancer cell lines. nih.gov Over a thousand proteins can be assayed simultaneously for drug-induced stability changes. nih.gov Such studies have identified numerous protein "hits," many of which have established links to breast cancer and estrogen receptor signaling. nih.gov The use of deuterated tamoxifen in these assays could provide further insights into its specific protein interaction profile.
Considerations for Accelerator Mass Spectrometry (AMS) in Ultra-Trace Isotope Detection in Research Samples
Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive analytical technique capable of detecting isotopes at attomole (10⁻¹⁸) levels. nih.gov Originally developed for radiocarbon dating, AMS has found significant applications in biomedical research, particularly in pharmacology and toxicology. nih.gov
AMS is used to quantify the amount of a rare isotope, such as carbon-14 (B1195169) (¹⁴C), in a sample. nih.gov This ultra-high sensitivity allows for pharmacokinetic studies in humans using extremely low, non-pharmacologically active doses of radiolabeled drugs. nih.gov
In the context of tamoxifen research, AMS has been instrumental in studying the formation of DNA adducts. aacrjournals.orgresearchgate.netnih.gov In these studies, patients are administered a single dose of ¹⁴C-labeled tamoxifen. aacrjournals.orgnih.gov Subsequently, DNA is isolated from tissues, and the amount of bound ¹⁴C-tamoxifen is quantified by AMS. aacrjournals.orgresearchgate.net This has allowed researchers to detect very low levels of DNA adducts in human uterine tissue, providing insights into the potential mechanisms of tamoxifen's side effects. aacrjournals.orgnih.gov
While most AMS studies with tamoxifen have utilized ¹⁴C, the technique is also capable of detecting other isotopes, including tritium (B154650) (³H). nih.gov Therefore, for research questions requiring the ultimate in detection sensitivity, the use of tritiated or ¹⁴C-labeled tamoxifen, rather than deuterium-labeled, would be necessary for AMS analysis. The principles of AMS, however, highlight the power of isotopic labeling in enabling ultra-trace detection in complex biological samples.
The table below shows the levels of tamoxifen-DNA adducts detected in human tissue using AMS.
| Tissue | Tamoxifen-DNA Adduct Levels (adducts/10¹² nucleotides) | Reference |
| Endometrium | 237 ± 77 | aacrjournals.orgnih.gov |
| Myometrium | 492 ± 112 | nih.gov |
Future Directions and Emerging Research Frontiers for Deuterated Tamoxifen Analogs
Novel Applications of Deuterated Tamoxifen (B1202) in Mechanistic Toxicology Studies
The use of deuterated compounds like Tamoxifen-d3 is proving invaluable in elucidating the mechanisms of drug-induced toxicity. The substitution of hydrogen with deuterium (B1214612) can alter the metabolic fate of a drug, providing a unique method to probe the role of specific metabolic pathways in toxicity.
A key area of investigation for tamoxifen is its genotoxicity, which has been linked to its metabolic activation in the liver. Research has shown that the α-hydroxylation of tamoxifen is a critical step in its conversion to a DNA-reactive metabolite. A study utilizing [D5-ethyl]tamoxifen demonstrated a significant deuterium isotope effect in this metabolic process. The presence of deuterium on the ethyl group slowed down the rate of α-hydroxylation, leading to a reduced formation of DNA adducts in the livers of rats treated with the deuterated compound compared to the unlabeled drug. nih.gov This finding provides strong evidence that α-hydroxylation is a key pathway for the metabolic activation of tamoxifen to its genotoxic form.
This approach of using site-specific deuteration offers a powerful tool for mechanistic toxicology. By selectively deuterating different positions on the tamoxifen molecule, researchers can systematically investigate the contribution of various metabolic pathways to its toxicological profile. This can help to identify the specific metabolites responsible for adverse effects and to understand the enzymatic processes involved. Such studies are crucial for designing safer drugs by modifying their metabolic pathways to reduce the formation of toxic metabolites. researchgate.netnih.gov
Future research in this area could involve the use of Tamoxifen-d3 and other deuterated analogs to:
Investigate the role of other metabolic pathways, such as N-demethylation, in tamoxifen-induced toxicity. nih.gov
Explore the potential for deuteration to mitigate off-target effects of tamoxifen. nih.gov
Utilize deuterated tamoxifen in combination with advanced analytical techniques like high-resolution mass spectrometry to identify novel, previously undetected metabolites and their potential toxicological relevance. nih.gov
Utilization in Systems Biology and Multi-Omics Research
Systems biology and multi-omics approaches, which involve the integrated analysis of various biological data sets (e.g., genomics, transcriptomics, proteomics, and metabolomics), are increasingly being used to understand complex biological processes, including drug action and resistance. Stable isotope-labeled compounds like Tamoxifen-d3 are well-suited for these types of studies, particularly in the field of metabolomics. nih.govnih.gov
In the context of tamoxifen, a significant clinical challenge is the development of drug resistance. Multi-omics studies on tamoxifen-resistant breast cancer cells have revealed significant alterations in metabolic pathways, such as alanine, aspartate, and glutamate (B1630785) metabolism, as well as purine (B94841) and pyrimidine (B1678525) biosynthesis. nih.gov Deuterated tamoxifen can be a powerful probe in such investigations.
By introducing Tamoxifen-d3 into cellular or animal models of tamoxifen resistance, researchers can trace the metabolic fate of the drug and its deuterated metabolites. This allows for a detailed mapping of how the drug is processed differently in resistant versus sensitive cells. This approach, often referred to as metabolic flux analysis, can pinpoint specific enzymatic steps or pathways that are up- or downregulated in resistant cells, providing novel targets for overcoming resistance. wikipedia.org
The integration of data from deuterated tamoxifen tracer studies with other omics data can provide a more comprehensive understanding of the mechanisms of action and resistance. For example, correlating changes in metabolite levels (as traced by Tamoxifen-d3) with changes in gene and protein expression can help to construct detailed models of the cellular response to tamoxifen treatment.
Development of Next-Generation Deuterated Selective Estrogen Receptor Modulators (SERMs) for Enhanced Research Efficacy
While deuteration has shown promise in modifying the metabolic profiles of drugs, the current focus in the development of next-generation SERMs appears to be on novel, non-deuterated oral compounds. nih.govvhio.netaacr.org The next wave of estrogen receptor-targeted therapies includes selective estrogen receptor degraders (SERDs) like imlunestrant (B12423040) and rintodestrant, which have a different mechanism of action than traditional SERMs like tamoxifen. nih.govfrontiersin.orgnih.gov These agents not only block the estrogen receptor but also promote its degradation. frontiersin.org
The development of these new oral SERDs is driven by the need to overcome resistance to existing endocrine therapies, including tamoxifen. vhio.netaacr.org Clinical trials are evaluating the efficacy of these next-generation compounds, both as single agents and in combination with other targeted therapies. nih.govvhio.netaacr.org
Although the current pipeline for next-generation SERMs is not heavily focused on deuteration, the principles learned from studies with Tamoxifen-d3 could still inform future drug design. For instance, if a particular metabolic pathway is found to be responsible for the rapid degradation or inactivation of a novel SERD, site-specific deuteration could be explored as a strategy to enhance its metabolic stability and, consequently, its research efficacy and therapeutic potential.
Innovations in Isotopic Labeling Strategies for Complex Drug Metabolism Investigations
The investigation of the metabolism of complex drugs like tamoxifen, which undergoes extensive biotransformation to produce multiple active and inactive metabolites, requires sophisticated analytical techniques and labeling strategies. nih.govnih.govresearchgate.net Isotopic labeling, particularly with stable isotopes like deuterium, is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. acs.orgnih.govchemicalsknowledgehub.com
A key innovation in this area is the strategic placement of isotopic labels to ensure their retention throughout the metabolic cascade. For complex molecules, peripheral labeling can sometimes lead to the loss of the label through metabolic cleavage, complicating the analysis. chemicalsknowledgehub.com Therefore, incorporating isotopes into the core scaffold of the drug molecule is often preferred to ensure that all metabolites can be traced. chemicalsknowledgehub.com
In the case of tamoxifen, the use of specifically labeled analogs, such as [D5-ethyl]tamoxifen, has been instrumental in discriminating between different sites of metabolism, for instance, distinguishing α- from β-hydroxylation. nih.gov This level of precision is crucial for understanding the structure-activity and structure-toxicity relationships of the various metabolites.
Future innovations in isotopic labeling for drug metabolism studies are likely to involve:
The use of multi-isotope labeling (e.g., combining ¹³C, ¹⁵N, and ²H) to provide more detailed information on metabolic pathways.
The combination of stable isotope tracing with advanced analytical platforms like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for more comprehensive metabolite identification and quantification. wikipedia.orgacs.org
The application of isotopic labeling in microdosing studies in humans, allowing for early assessment of a drug's metabolic profile with very low, non-pharmacologically active doses. chemicalsknowledgehub.com
These advanced strategies will continue to rely on the availability of high-quality, isotopically labeled compounds like Tamoxifen-d3 to unravel the complexities of drug metabolism and to support the development of safer and more effective medicines.
Q & A
Q. Answer :
- Spectroscopic validation : Use nuclear magnetic resonance (NMR) to confirm deuterium incorporation at the three methyl positions. Compare H-NMR spectra of Tamoxifen-d3 with unlabeled Tamoxifen to verify the absence of proton signals in deuterated regions .
- Mass spectrometry (MS) : Confirm molecular weight differences using high-resolution MS. The theoretical mass shift of +3 Da (due to three deuterium atoms) should align with observed values .
- Cross-reference databases : Utilize PubChem or EPA DSSTox for IUPAC names, InChI keys, and spectral data to validate purity and structure .
Basic: What are the recommended safety protocols for handling Tamoxifen-d3 (hydrochloride) in laboratory settings?
Q. Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powdered forms to avoid inhalation .
- Waste disposal : Segregate deuterated compounds from general waste. Collaborate with certified biohazard disposal services to ensure compliance with environmental regulations .
- Emergency measures : In case of skin contact, wash immediately with water for 15 minutes. For eye exposure, remove contact lenses and irrigate with saline solution .
Basic: Which analytical techniques are optimal for quantifying Tamoxifen-d3 (hydrochloride) in biological matrices?
Q. Answer :
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use deuterated analogs as internal standards to correct for matrix effects. Optimize ion transitions for m/z 372.3 → 72.1 (Tamoxifen-d3) .
- Calibration curves : Prepare standards in blank plasma or tissue homogenates to ensure linearity (R > 0.99) across expected concentration ranges (1–100 ng/mL) .
- Quality control (QC) : Include triplicate samples at low, medium, and high concentrations to assess intra-day and inter-day precision (<15% CV) .
Advanced: How can deuterium isotope effects influence the pharmacokinetic profiling of Tamoxifen-d3 (hydrochloride) compared to non-deuterated analogs?
Q. Answer :
- Metabolic stability : Deuterium substitution at methyl groups may reduce CYP450-mediated demethylation rates, prolonging half-life. Compare AUC values of Tamoxifen-d3 and Tamoxifen in preclinical models .
- Tracer studies : Use Tamoxifen-d3 in isotope dilution assays to quantify endogenous metabolites (e.g., endoxifen) via stable isotope-labeled internal standards .
- Contradiction mitigation : If deuterium alters efficacy (e.g., reduced receptor binding), validate results with orthogonal methods like microsomal incubations or crystallography .
Advanced: What experimental designs are recommended to resolve contradictions in deuterium-dependent efficacy data for Tamoxifen-d3 (hydrochloride)?
Q. Answer :
- Dose-response studies : Compare Tamoxifen-d3 and Tamoxifen across multiple doses (e.g., 1–100 µM) in ERα+ cell lines (e.g., MCF-7) to identify non-linear effects .
- Kinetic isotope effect (KIE) assays : Measure ratios for metabolic enzymes (e.g., CYP2D6) to quantify deuterium’s impact on reaction rates .
- Multi-omics integration : Pair pharmacokinetic data with transcriptomic profiling to discern whether efficacy variations arise from target engagement or off-pathway effects .
Advanced: How can researchers optimize the synthesis of Tamoxifen-d3 (hydrochloride) to maximize isotopic purity?
Q. Answer :
- Deuterium source selection : Use deuterated dimethylamine (D-dimethylamine) in the alkylation step to ensure >99% isotopic incorporation at methyl positions .
- Purification : Employ reverse-phase HPLC with deuterated solvents (e.g., DO/acetonitrile-d) to minimize proton exchange during purification .
- Purity validation : Characterize final products via H-NMR to confirm absence of protiated impurities (<1%) .
Advanced: What strategies are effective for studying Tamoxifen-d3 (hydrochloride) in combination therapies (e.g., with mTOR inhibitors)?
Q. Answer :
- Synergy screening : Use a checkerboard assay to calculate combination indices (CI) for Tamoxifen-d3 and everolimus in resistant cell lines .
- Pharmacodynamic markers : Monitor phosphorylation of downstream targets (e.g., S6K1 for mTOR, ERα for Tamoxifen) via Western blot .
- In vivo validation : Conduct xenograft studies with co-administered Tamoxifen-d3 and mTOR inhibitors, using deuterated analogs to distinguish drug-specific effects .
Advanced: How can researchers address variability in endoxifen monitoring when using Tamoxifen-d3 (hydrochloride) as a tracer?
Q. Answer :
- Stable isotope dilution : Spike samples with C-labeled endoxifen to correct for extraction efficiency and ion suppression in LC-MS .
- Population stratification : Analyze CYP2D6 genotyping data to subgroup patients by metabolizer status (e.g., poor vs. extensive) when correlating endoxifen levels with efficacy .
- Longitudinal sampling : Collect serial plasma/tissue samples to account for circadian or treatment duration-related fluctuations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
